7-methyl-L-tryptophan 7-methyl-L-tryptophan
Brand Name: Vulcanchem
CAS No.: 17332-70-6; 33468-36-9
VCID: VC6974772
InChI: InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES: CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

7-methyl-L-tryptophan

CAS No.: 17332-70-6; 33468-36-9

Cat. No.: VC6974772

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

7-methyl-L-tryptophan - 17332-70-6; 33468-36-9

Specification

CAS No. 17332-70-6; 33468-36-9
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name (2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Standard InChI Key KBOZNJNHBBROHM-JTQLQIEISA-N
SMILES CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

7-Methyl-L-tryptophan (C₁₂H₁₄N₂O₂) retains the core structure of L-tryptophan but incorporates a methyl group (-CH₃) at the 7-position of the indole ring (Figure 1). This modification alters the electron density and steric profile of the indole moiety, potentially influencing its interactions with biological targets such as enzymes and receptors .

Table 1: Molecular Properties of 7-Methyl-L-Tryptophan

PropertyValue
IUPAC Name(S)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.26 g/mol
Monoisotopic Mass218.1055 Da
StereochemistryL-configuration (S-enantiomer)
CAS Registry Number33468-03-8

The L-configuration ensures compatibility with biological systems, as this enantiomer is preferentially incorporated into proteins and metabolic pathways .

Physicochemical Behavior

The methyl group at the 7-position enhances the hydrophobicity of the indole ring compared to unmodified L-tryptophan. This property may affect its solubility in aqueous environments and its ability to traverse lipid membranes, a critical factor in drug design .

Biosynthesis and Metabolic Pathways

Metabolic Implications

L-Tryptophan is a precursor for serotonin, melatonin, and kynurenine pathway metabolites . The 7-methyl modification likely disrupts these pathways by sterically hindering enzymatic processing. For instance:

  • Serotonin Synthesis: Tryptophan hydroxylase (TPH), which hydroxylates tryptophan to 5-hydroxytryptophan, may exhibit reduced affinity for 7-methyl-L-tryptophan due to steric clashes with the methyl group.

  • Kynurenine Pathway: Indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in this pathway, might inefficiently metabolize 7-methyl-L-tryptophan, altering downstream neuroactive metabolites like quinolinic acid.

Comparative Analysis with L-Tryptophan

Table 2: Functional Comparison of L-Tryptophan and 7-Methyl-L-Tryptophan

PropertyL-Tryptophan7-Methyl-L-Tryptophan
SolubilityModerate in waterLower (increased hydrophobicity)
Serotonin PrecursorYesLikely impaired
Enzymatic ProcessingEfficiently metabolizedPotentially hindered
Research UtilityBaseline for studiesTool for probing metabolic pathways

Challenges and Future Directions

Current knowledge gaps include:

  • Pharmacokinetic Profiles: Absorption, distribution, and excretion kinetics remain uncharacterized.

  • Toxicity Studies: The safety profile of chronic exposure is unknown.

  • Synthetic Accessibility: Scalable synthesis methods need development for large-scale applications.

Future research should prioritize in vitro and in vivo assays to validate hypothetical applications, particularly in oncology and neuroscience. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.

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